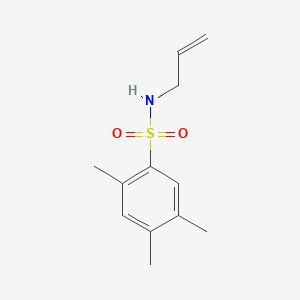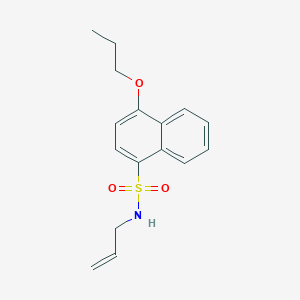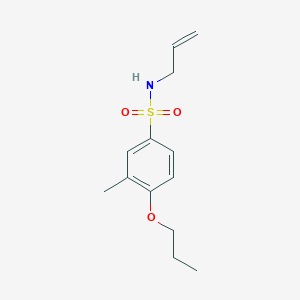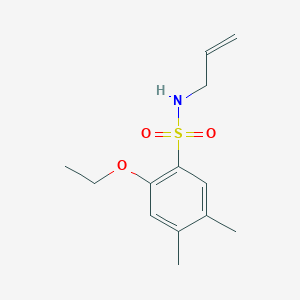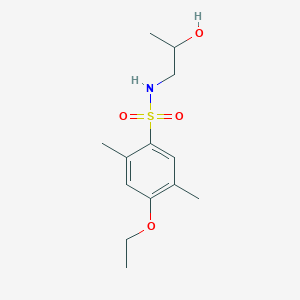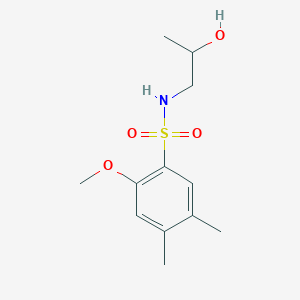
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, also known as EHPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical properties, which make it suitable for use in a variety of laboratory experiments and studies. In
科学的研究の応用
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein binding, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy. 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has also been used in studies on protein binding, where it has been shown to bind to certain proteins with high affinity. This property makes it useful for drug discovery and the development of new therapeutics.
作用機序
The mechanism of action of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the binding of certain proteins. 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to a decrease in intraocular pressure, making 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide a potential treatment for glaucoma.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the binding of certain proteins, and the potential to decrease intraocular pressure. In addition, 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to have low toxicity and is well-tolerated in laboratory animals, making it a promising compound for further research.
実験室実験の利点と制限
The advantages of using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide in lab experiments include its unique chemical properties, its ability to inhibit certain enzymes and bind to certain proteins, and its low toxicity. However, there are also limitations to using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are many potential future directions for research on 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, including further studies on its mechanism of action, its potential applications in drug discovery, and its use in the treatment of diseases such as glaucoma and epilepsy. In addition, there may be other enzymes and proteins that 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide can interact with, leading to new avenues of research. Finally, there may be new synthesis methods that can be developed to improve the yield and purity of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, making it more accessible for research purposes.
Conclusion:
In conclusion, 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide is a chemical compound with unique properties that make it suitable for use in a variety of scientific research applications. Its ability to inhibit certain enzymes and bind to certain proteins makes it a promising compound for drug discovery and the development of new therapeutics. While there are limitations to using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, there are also many potential future directions for research on this compound, making it an exciting area of study in the field of scientific research.
合成法
The synthesis of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide involves the reaction of 4-nitro-N-(2-hydroxypropyl)-1-naphthalenesulfonamide with ethanol in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as iron powder or zinc dust to yield 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide. This synthesis method has been optimized to produce high yields of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide with minimal impurities.
特性
製品名 |
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide |
|---|---|
分子式 |
C15H19NO4S |
分子量 |
309.4 g/mol |
IUPAC名 |
4-ethoxy-N-(2-hydroxypropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-14-8-9-15(13-7-5-4-6-12(13)14)21(18,19)16-10-11(2)17/h4-9,11,16-17H,3,10H2,1-2H3 |
InChIキー |
LBTRYYMZVOOSQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




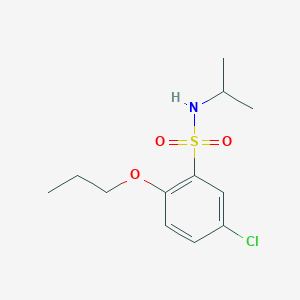
![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)

